Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)propoxy)phenyl ester, monohydrochloride
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Overview
Description
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)propoxy)phenyl ester, monohydrochloride is a complex organic compound with a unique structure that includes a carbamate group, a pyrrolidine ring, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)propoxy)phenyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the core phenyl ester structure, followed by the introduction of the dimethylcarbamate group and the pyrrolidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)propoxy)phenyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)propoxy)phenyl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and other biological processes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)propoxy)phenyl ester, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-(2-oxo-5-phenyl-1-pyrrolidinyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-(2,5-dioxo-1-pyrrolidinyl)-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-pyrrolidinyl)propoxy)phenyl ester, monohydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
118116-20-4 |
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Molecular Formula |
C20H33ClN2O3 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
[3-tert-butyl-5-(3-pyrrolidin-1-ylpropoxy)phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-20(2,3)16-13-17(15-18(14-16)25-19(23)21(4)5)24-12-8-11-22-9-6-7-10-22;/h13-15H,6-12H2,1-5H3;1H |
InChI Key |
IHABULZKVUSNGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC(=O)N(C)C)OCCCN2CCCC2.Cl |
Origin of Product |
United States |
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